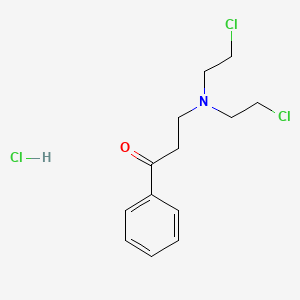
2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a nitro group, and a hydrazone linkage, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with (4-isopropylpiperazinylacetyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted hydrazones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazone linkage may also play a role in its mechanism of action by forming covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2-furaldehyde: A precursor in the synthesis of 2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone.
2-Furaldehyde, 5-nitro-, semicarbazone: Another derivative of 5-nitro-2-furaldehyde with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the (4-isopropylpiperazinylacetyl)hydrazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
24637-21-6 |
|---|---|
Molekularformel |
C14H21N5O4 |
Molekulargewicht |
323.35 g/mol |
IUPAC-Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(4-propan-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N5O4/c1-11(2)18-7-5-17(6-8-18)10-13(20)16-15-9-12-3-4-14(23-12)19(21)22/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,20)/b15-9+ |
InChI-Schlüssel |
LYFYXKGHAQOPTP-OQLLNIDSSA-N |
Isomerische SMILES |
CC(C)N1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)N1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


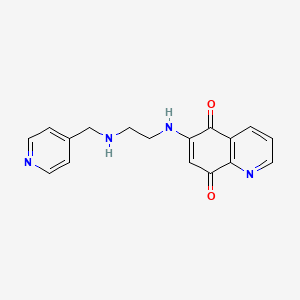

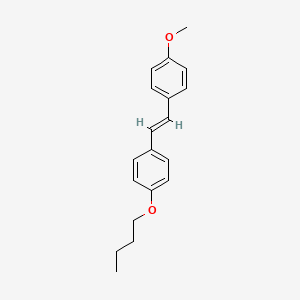

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
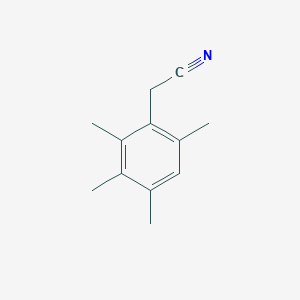
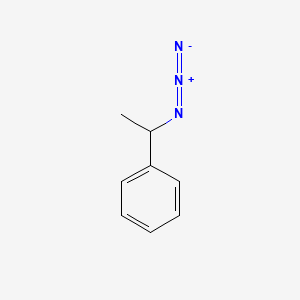
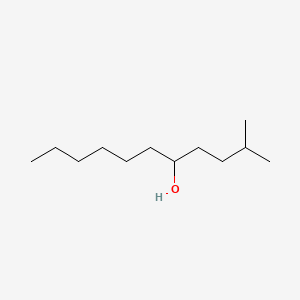
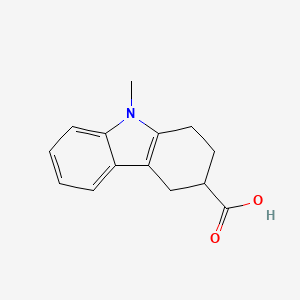


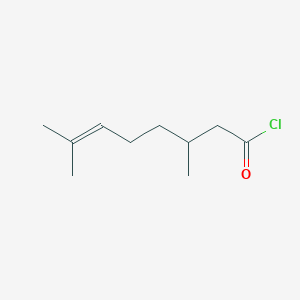
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
